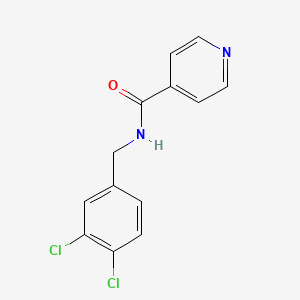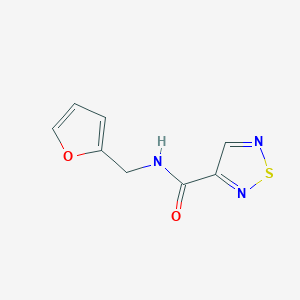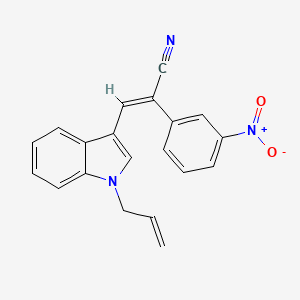
3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile, also known as IMPPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. IMPPA belongs to the class of compounds known as stilbenes, which are known for their diverse pharmacological activities.
作用机制
The mechanism of action of 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile is not fully understood, but it is believed to involve the inhibition of COX-2 activity, which leads to a decrease in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has also been shown to induce apoptosis in cancer cells by activating the caspase pathway, which leads to the cleavage of various proteins and ultimately cell death. Additionally, 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress.
Biochemical and Physiological Effects:
3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit COX-2 activity, which leads to a decrease in the production of pro-inflammatory cytokines. 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has been shown to protect neurons against oxidative stress and neuroinflammation, making it a potential therapeutic agent for neurodegenerative diseases.
实验室实验的优点和局限性
3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has several advantages for lab experiments, including its high purity and stability. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, there are also several limitations to using 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile in lab experiments. The compound has limited solubility in aqueous solutions, which can make it difficult to administer in certain assays. Additionally, the compound has not been extensively studied in vivo, which limits its potential applications.
未来方向
There are several future directions for research on 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile. One area of interest is the compound's potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile in various assays. Finally, the compound's potential as an anti-cancer agent warrants further investigation, particularly in vivo studies to determine its efficacy and safety.
合成方法
The synthesis of 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile involves the reaction of 2-isopropoxy-3-methoxybenzaldehyde with phenylacetonitrile in the presence of a base catalyst. The reaction proceeds via a Knoevenagel condensation reaction, which results in the formation of 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-(2-isopropoxy-3-methoxyphenyl)-2-phenylacrylonitrile has been shown to protect neurons against oxidative stress and neuroinflammation, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
(Z)-3-(3-methoxy-2-propan-2-yloxyphenyl)-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-14(2)22-19-16(10-7-11-18(19)21-3)12-17(13-20)15-8-5-4-6-9-15/h4-12,14H,1-3H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHBLXZUBUWNAF-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1OC)C=C(C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC=C1OC)/C=C(\C#N)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-[3-methoxy-2-(propan-2-yloxy)phenyl]-2-phenylprop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,2-benzenediol](/img/structure/B5728509.png)
![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)benzamide](/img/structure/B5728516.png)
![1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine](/img/structure/B5728523.png)
![5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5728547.png)
![4,5-dimethyl-2-{[(4-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B5728555.png)
![1,3-benzodioxole-5-carbaldehyde {6-[(3-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5728561.png)
![methyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5728568.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5728578.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B5728591.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5728597.png)
